molecular formula C17H15NO3 B071704 Methyl 5-(benzyloxy)-1H-indole-3-carboxylate CAS No. 173844-39-8

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate

Cat. No. B071704
M. Wt: 281.3 g/mol
InChI Key: IASVXJHDAWPZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism Of Action

The mechanism of action of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The anti-inflammatory activity of the compound is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Biochemical And Physiological Effects

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate has been shown to have significant biochemical and physiological effects. Studies have shown that the compound can modulate various signaling pathways involved in cancer progression and inflammation. It has also been found to possess antioxidant activity, which can protect cells from oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 5-(benzyloxy)-1H-indole-3-carboxylate in lab experiments is its potent anticancer and anti-inflammatory activity. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate. One of the areas of interest is the development of more potent analogs of the compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's potential applications in other fields, such as material science and catalysis. Finally, further studies are needed to elucidate the mechanism of action of the compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate involves the reaction of 5-nitroindole with benzyl alcohol in the presence of a catalytic amount of potassium carbonate and methanol. The reaction mixture is then refluxed for several hours, followed by the addition of methyl iodide. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 5-phenylmethoxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-8-7-13(9-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASVXJHDAWPZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598464
Record name Methyl 5-(benzyloxy)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate

CAS RN

173844-39-8
Record name Methyl 5-(benzyloxy)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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